molecular formula C14H29N B14283726 N-(Prop-2-en-1-yl)undecan-1-amine CAS No. 132711-12-7

N-(Prop-2-en-1-yl)undecan-1-amine

Cat. No.: B14283726
CAS No.: 132711-12-7
M. Wt: 211.39 g/mol
InChI Key: DIKSDWCPBPKPCN-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)undecan-1-amine is a secondary amine featuring an undecane (11-carbon) alkyl chain and a prop-2-en-1-yl (allyl) group attached to the nitrogen atom.

Properties

CAS No.

132711-12-7

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

N-prop-2-enylundecan-1-amine

InChI

InChI=1S/C14H29N/c1-3-5-6-7-8-9-10-11-12-14-15-13-4-2/h4,15H,2-3,5-14H2,1H3

InChI Key

DIKSDWCPBPKPCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)undecan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-bromoundecane with allylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired amine through nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)undecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-(Prop-2-en-1-yl)undecan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing amine-based pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(Prop-2-en-1-yl)undecan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological pathways. For instance, it may inhibit specific enzymes or modulate receptor functions, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N-(Prop-2-en-1-yl)undecan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₄H₂₇N 209.37 Undecyl chain + allyl group on nitrogen
Triallylamine (N,N-diallylprop-2-en-1-amine) C₉H₁₅N 137.22 Three allyl groups on nitrogen
1-Aminoundecane (Undecan-1-amine) C₁₁H₂₅N 171.33 Saturated primary amine with 11-carbon chain
N-Methyl-N-prop-2-ynylprop-2-yn-1-amine C₇H₉N 107.15 Propargyl (C≡C) groups on methylated nitrogen
5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) C₁₆H₁₉N₃O 269.35 Tryptamine core with two allyl groups and methoxy substituent

Key Observations :

  • Chain Length and Saturation : The undecyl chain in the target compound enhances hydrophobicity compared to shorter-chain analogs like triallylamine. The allyl group introduces unsaturation, enabling participation in addition reactions (e.g., Michael addition, cycloadditions) .
  • Functional Groups : Propargyl-containing compounds (e.g., C₇H₉N) exhibit higher reactivity in click chemistry due to the triple bond, whereas allyl groups favor regioselective electrophilic substitutions .
Triallylamine
  • Reactivity : Used as a crosslinker in polymer chemistry due to three allyl groups, which undergo radical polymerization.
  • Applications : Industrial resins, adhesives, and coatings.
1-Aminoundecane
  • Reactivity : As a primary amine, it participates in nucleophilic substitutions and salt formation.
  • Applications : Surfactant in detergents, corrosion inhibition.
This compound
  • Inferred Reactivity : Combines surfactant properties (from the undecyl chain) with allyl-group reactivity. Likely participates in regioselective alkylation and coordination with metals (e.g., antifungal complexes, as seen in ) .
  • Potential Applications: Coordination Chemistry: Ligand for metal complexes with antifungal/antibacterial activity. Organic Synthesis: Intermediate for synthesizing substituted amines or heterocycles.
Propargyl Derivatives (e.g., C₇H₉N)
  • Reactivity : Propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Applications : Bioconjugation, pharmaceutical intermediates.

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